![molecular formula C22H14Cl2O6S B12219191 (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12219191.png)
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a dichlorobenzylidene group, and a methoxybenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of similar compounds in biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is required.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Phenylephrine related compound E
Comparison
Compared to similar compounds, (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate stands out due to its unique combination of structural features. The presence of both a benzofuran ring and a methoxybenzenesulfonate moiety provides distinct reactivity and binding properties, making it a versatile compound for various applications. Its dichlorobenzylidene group also contributes to its unique chemical behavior, differentiating it from other related compounds.
Biological Activity
The compound (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources of research.
- Molecular Formula : C24H16Cl2O5
- Molecular Weight : 455.3 g/mol
- IUPAC Name : Benzyl 2-[[(2Z)-2-(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Synthesis
The synthesis typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative , followed by various purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study found that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. For instance, analogs of this compound have been shown to inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β) , a target in cancer therapy. The inhibition of GSK-3β led to increased levels of phosphorylated GSK-3β in treated neuroblastoma cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor for key enzymes involved in metabolic pathways or signal transduction processes. The exact mechanism involves binding to enzyme active sites or altering receptor interactions, thereby modulating various biological processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal studies suggest that it may reduce tumor size in xenograft models, although further research is needed to confirm these findings and explore optimal dosing strategies.
Properties
Molecular Formula |
C22H14Cl2O6S |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H14Cl2O6S/c1-28-13-5-8-15(9-6-13)31(26,27)30-14-7-10-16-20(11-14)29-21(22(16)25)12-17-18(23)3-2-4-19(17)24/h2-12H,1H3/b21-12- |
InChI Key |
CODIKRMACMYRGC-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3 |
Origin of Product |
United States |
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